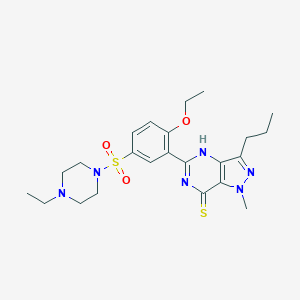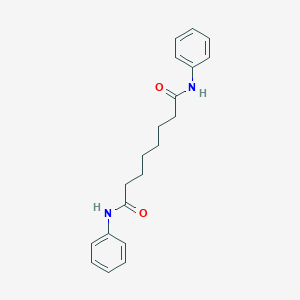
Thiohomosildénafil
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiohomosildenafil, as reported in the literature, involves modifications to the sildenafil structure to include a thiocarbonyl group in place of the carbonyl group in the pyrimidine ring and various alkyl substitutions on the piperazine ring. These structural changes are significant as they result in compounds with distinct physical and chemical properties compared to sildenafil. For instance, an improved synthesis method for sildenafil and its analogues, including thiohomosildenafil, utilizes chlorosulfonation reactions to achieve high yields of the target compounds, highlighting the synthetic adaptability of these molecules (Reddy et al., 2015).
Molecular Structure Analysis
The molecular structure of thiohomosildenafil has been elucidated through various spectroscopic methods, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), ultraviolet (UV), and infrared (IR) spectroscopy. These techniques have confirmed the unique substitution of a sulfur atom in the core structure of the molecule, differentiating it from sildenafil and other related analogues. The structural elucidation of thiohomosildenafil and similar compounds is crucial for the development of analytical methods to detect these substances in health supplements and other products (Zou et al., 2008).
Chemical Reactions and Properties
Thiohomosildenafil, like its parent compound sildenafil, participates in various chemical reactions characteristic of its functional groups. The thiocarbonyl group in thiohomosildenafil, for instance, exhibits different reactivity compared to the carbonyl group in sildenafil, affecting the compound's pharmacological properties and its detection in analytical settings. The presence of the thiocarbonyl group also influences the compound's susceptibility to hydrolysis and other chemical transformations that are relevant for its identification and quantification in complex matrices (Reepmeyer et al., 2009).
Applications De Recherche Scientifique
Traitement de la dysfonction érectile
Le Thiohomosildénafil est un inhibiteur synthétique de la phosphodiestérase-5 (PDE-5) . Les inhibiteurs de la PDE-5, tels que le citrate de sildénafil, ont été largement utilisés pour le traitement de la dysfonction érectile (DE) . Le this compound, étant similaire en structure et en fonction, peut également être utilisé dans le traitement de la DE.
Utilisation dans les compléments alimentaires
Le this compound a été trouvé dans des compléments alimentaires . Certains patients peuvent se tourner vers des alternatives à base de plantes car les médicaments à base de plantes sont considérés comme plus sûrs que les ingrédients synthétiques . Cependant, il est important de noter que certains produits à base de plantes annoncés comme « entièrement naturels » ont été trouvés contenant des inhibiteurs synthétiques de la PDE-5 comme le this compound .
Détection et identification dans les compléments alimentaires
Le composé a été isolé et identifié dans des compléments alimentaires . Ceci est important à des fins réglementaires et pour garantir la sécurité et l'efficacité de ces compléments.
Comparaison avec d'autres inhibiteurs de la PDE-5
Le this compound est très similaire au composé sulfoaildenafil . Il est difficile de les distinguer par analyse par LC-détecteur à réseau de diodes, LC ultra-performante (UPLC)/MS, piège ionique LC/MS/MS (LC/IT-MS/MS) et GC/MS . Cette similarité peut être mise à profit dans la recherche pour comprendre les relations structure-fonction de ces composés.
Utilisation dans les compléments alimentaires commercialisés pour l'amélioration de la fonction sexuelle
Un analogue de l'aildenafil, qui est un inhibiteur puissant et hautement sélectif de la phosphodiestérase 5, a été trouvé dans un complément alimentaire commercialisé pour l'amélioration de la fonction sexuelle . Le this compound, étant similaire à l'aildenafil, peut également être utilisé dans de tels compléments alimentaires.
Élucidation structurale et caractérisation
Mécanisme D'action
Target of Action
Thiohomosildenafil, also known as Thiohomo Sildenafil, is an analog of sildenafil . Its primary target is phosphodiesterase type 5 (PDE-5) , a key enzyme found in the smooth muscles of the corpus cavernosum, blood vessels, and muscles. This enzyme specifically degrades cyclic guanosine monophosphate (cGMP), which plays a crucial role in the physiological mechanism of penile erection .
Mode of Action
Thiohomosildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Thiohomosildenafil causes increased levels of cGMP in the corpus cavernosum. This leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The biochemical pathway primarily affected by Thiohomosildenafil is the NO-cGMP pathway . During sexual stimulation, NO is released, which then activates the enzyme guanylate cyclase. This results in increased levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood inflow . By inhibiting PDE-5, Thiohomosildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal. It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route). The major metabolite has 50% of the activity of sildenafil. Sildenafil is excreted as metabolites predominantly in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%) .
Result of Action
The molecular effect of Thiohomosildenafil involves the prolongation of the cGMP activity, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in an improved erectile response during sexual stimulation. At the cellular level, Thiohomosildenafil’s inhibition of PDE-5 leads to an increase in intracellular cGMP levels, which in turn deactivates the contractile response in the smooth muscle cells, causing relaxation .
Action Environment
The action, efficacy, and stability of Thiohomosildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for Thiohomosildenafil to exert its effect . Additionally, factors such as the user’s overall health, age, presence of other medical conditions (like liver or kidney disease), and the use of other medications can all impact the drug’s effectiveness and potential side effects .
Safety and Hazards
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-8-18-20-21(27(4)26-18)23(33)25-22(24-20)17-15-16(9-10-19(17)32-7-3)34(30,31)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSRMUUQQTZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197337 | |
| Record name | Thiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479073-80-8 | |
| Record name | Thiohomosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L868CDW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)


